molecular formula C7H7NO2 B181210 3-Hydroxybenzamide CAS No. 618-49-5

3-Hydroxybenzamide

Cat. No.: B181210
CAS No.: 618-49-5
M. Wt: 137.14 g/mol
InChI Key: NGMMGKYJUWYIIG-UHFFFAOYSA-N
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Description

3-Hydroxy-benzamide is an organic compound with the molecular formula C7H7NO2. It consists of a benzene ring substituted with a hydroxyl group at the third position and an amide group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-benzamide can be synthesized through the direct condensation of 3-hydroxybenzoic acid and ammonia or amines. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, 3-Hydroxy-benzamide is often produced using green chemistry approaches. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth as a catalyst. This method is eco-friendly and provides high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-benzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

3-Hydroxy-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-benzamide involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it has been shown to inhibit certain enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    3-Aminobenzamide: Contains an amino group instead of a hydroxyl group.

    2,3-Dimethoxybenzamide: Substituted with two methoxy groups.

Uniqueness: 3-Hydroxy-benzamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMGKYJUWYIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321635
Record name 3-hydroxybenzamide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-49-5
Record name 3-Hydroxybenzamide
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Record name 3-hydroxybenzamide
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Record name 3-Hydroxybenzamide
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Synthesis routes and methods I

Procedure details

A solution of the crude NMDBA salt of 18d (3.2 g, “5.1 mmol”), salicylic acid (987 mg, 7.14 mmol), HOBt (966 mg, 7.14 mmol), and EDC (1.37 g, 7.14 mmol) in DMF (69 ml) was stirred for 1 h at 23° C. The mixture was diluted with EtOAc (700 ml) and washed (3×H2O; brine). The aqueous layers were back-extracted with EtOAc (250 ml). The combined organic layers were concentrated and chromatographed (EtOAc:cyclohexane 1:1→2:1) to give 2.18 g (73%) of the title 3-hydroxybenzamide, which was fiuther purified by preparative reverse-phase HPLC (H2O:CH3CN 70:40→25:75 over 35 min, Rt==31 min) to give 1.50 g (50%) of a white powder: m.p. 174.5-175.5° C. 1H NMR (DMSO d6) δ10.03 (s, 1H), 9.75-9.65 (br. d, 1H), 9.15 (t, J=6.0 Hz, 1H), 8.3348.29 (br. s, 1H), 7.93 (d, J=2.0 Hz, 1H), 7.42 (d, J=3.8 Hz, 1H), 727-21 (m, 4H), 7.01 (d, J=3.8 Hz, 1H), 6.91 (dt, J=7.1, 2.2 Hz), 4.59 (d, J=5.8 Hz, 2H), 2.69 (q, J=7.0 Hz, 2H), 2.04 (t, J=6.9 Hz, 2H), 1.67 (quint, J=7.1 Hz, 2H). 13C NMR (DMSO-d6) δ169.65, 167.57, 158.49, 154.79, 149.06, 142.54 (q, J=4 Hz, C—C—CF3), 136.39, 132.80, 131.61, 126.91, 124.82, 122.93 (q, J=271 Hz, CF3), 117.66, 116.22, 114.01, 112.91, 112.01 (q, J=33 Hz, C—CF3), 39.19, 36.62, 29.42, 23.35. 19F NMR DMSO-d6), δ−59.52 (s). M/Z APCI: 592 (M+1), 590 (M−1). Anal. HPLC: Rt=6.22 min (method a). C24H23F3N4O7S3 Calc.: C, 44.63%. H, 3.8%. N, 11.83%. Found: C, 44.68%, H, 3.59%, N, 11.90%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
987 mg
Type
reactant
Reaction Step One
Name
Quantity
966 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A solution of the bisallylamine 269c (1.15 g, 2.04 mmol), N,N′-dimethylbarbituric acid (NDMBA, 637 mg, 4.08 mmol), and Pd(PPh3)4 (110 mg, 0.096 mmol) in CH2Cl2 (20 mL) was degassed by bubbling argon for 10 min. The reaction was stirred at 23° C. over the week-end (3 d), concentrated, diluted with DMF (12 mL), and treated with salicylic acid (290 mg, 2.10 mmol), 1-hydroxybenzotriazole (HOBt, 283 mg, 2.10 mmol), and N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide (EDC, 402 mg, 2.10 mmol) for 24 h at 23° C. Dilution with EtOAc, washing (H2O, NaHCO3 sat., brine), drying (MgSO4), and evaporation afforded the crude 3-hydroxybenzamide. Purification by reverse-phase prep. HPLC (C8, H2O:CH3CN 60:40→0:100 over 40 min, r.t=23 min) and freeze-drying afforded 466 mg (38% from 269c) of the title 3-hydroxybenzamide as a white powder: NMR (DMSO-d6) δ 12.1 (s, 1H), 9.48 (t, J=5.9 Hz, 1H), 7.86 (dd, 7.9, 1.5 Hz, 1H), 7.50 (d, J=3.8 Hz, 1H), 7.45 (t, J=8.1 Hz, 1H), 7.41 (dd, J=8.9, 1.5 Hz, 1H), 7.21 (d, J=3.8 Hz, 1H), 7.18-7.10 (m, 3H), 6.93 (d, J=83 Hz, 1H), 6.91 (td, J=8.4, 1.1 Hz, 1H), 6.52 (d, J=7.7 Hz, 1H), 4.73 (d, J=5.8 Hz, 2H), 3.57-3.47 (br. d, 12.1, 2H), 3.52-3.35 (br. m., 1H), 2.62 (t, J=10.4 Hz, 2H), 2.07 (s, 1.2H, residual CH3CN), 2.02-1.92 (br. d, J=10.4 Hz, 2H), 1.47 (qd, 11.2, 3.6 Hz, 2H). 13C NMR (DMSO-d6) δ167.52 (s, C═O), 158.36 (s), 148.98 (s), 147.85 (s), 132.83 (d), 132.74 (s), 131.47 (d), 130.00 (d), 128.98 (s), 127.09 (d), 125.52 (d), 124.83 (s), 118.92 (q, residual CH3CN), 11834 (q, J=326 Hz, CF3), 117.75 (d), 116.24 (d), 115.23 (d), 114.19 (q), 111.33 (d), 45.93 (d), 43.66 (t), 36.66 (t), 29.18 (t), 0.00 (s, residual CH3CN). M/Z APCI: 604 (M+1), 602 (M−1). Anal. HPLC: R.t=6.60 min (method a). C24H24F3N3O6S3. 0.3 CH3CN 1.0 H2O Calc.: C, 47.53%. H, 4.36%. N, 7.44%. Found: C, 47.41%, H, 4.09%, N, 7.49%.
Name
bisallylamine
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
637 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
283 mg
Type
reactant
Reaction Step Two
Quantity
402 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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